Cas no 1357-30-8 (methyl (2alpha)-13-[(2R,5E,6R,8R)-5-ethylidene-14-(methoxycarbonyl)-2,3,4,5,6,7,8,9-octahydro-1H-2,6-methanoazecino[5,4-b]indol-8-yl]-12-methoxyibogamine-18-carboxylate)

methyl (2alpha)-13-[(2R,5E,6R,8R)-5-ethylidene-14-(methoxycarbonyl)-2,3,4,5,6,7,8,9-octahydro-1H-2,6-methanoazecino[5,4-b]indol-8-yl]-12-methoxyibogamine-18-carboxylate structure
1357-30-8 structure
Nome do Produto:methyl (2alpha)-13-[(2R,5E,6R,8R)-5-ethylidene-14-(methoxycarbonyl)-2,3,4,5,6,7,8,9-octahydro-1H-2,6-methanoazecino[5,4-b]indol-8-yl]-12-methoxyibogamine-18-carboxylate
N.o CAS:1357-30-8
MF:C42H50N4O5
MW:690.87021112442
CID:1244328
PubChem ID:11953929

methyl (2alpha)-13-[(2R,5E,6R,8R)-5-ethylidene-14-(methoxycarbonyl)-2,3,4,5,6,7,8,9-octahydro-1H-2,6-methanoazecino[5,4-b]indol-8-yl]-12-methoxyibogamine-18-carboxylate Propriedades químicas e físicas

Nomes e Identificadores

    • methyl (2alpha)-13-[(2R,5E,6R,8R)-5-ethylidene-14-(methoxycarbonyl)-2,3,4,5,6,7,8,9-octahydro-1H-2,6-methanoazecino[5,4-b]indol-8-yl]-12-methoxyibogamine-18-carboxylate
    • 13-methoxy-14-(16-methoxycarbonyl-17,22-dinor-vobasan-3-yl)-ibogamine-18-carboxylic acid methyl ester
    • methyl (2alpha)-13-[(2R,5E,6R,8R)-5-ethylidene-14-(methoxycarbonyl)-2,3,4,5,6,7,8,9-octahydro-1H-2,6-methanoazecino[5,4-b]ind
    • C09195
    • GABUNINE
    • DTXSID60474622
    • CHEBI:5239
    • 1357-30-8
    • methyl (1S,15S,17S,18S)-17-ethyl-6-[(1R,12R,14R,15E)-15-ethylidene-18-methoxycarbonyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate
    • Inchi: InChI=1S/C42H50N4O5/c1-6-23-16-22-19-42(41(48)51-5)38-27(14-15-46(21-22)39(23)42)26-12-13-33(49-3)35(37(26)45-38)30-17-28-24(7-2)20-43-32(34(28)40(47)50-4)18-29-25-10-8-9-11-31(25)44-36(29)30/h7-13,22-23,28,30,32,34,39,43-45H,6,14-21H2,1-5H3
    • Chave InChI: RGNYMFZZBBTLNA-UHFFFAOYSA-N
    • SMILES: CCC1CC2CN3CCc4c([nH]c5c(C6CC7C(C(Cc8c6[nH]c6ccccc86)NC\C7=C\C)C(=O)OC)c(OC)ccc45)C(C2)(C13)C(=O)OC |TLB:47:44:2.3:6.5,1:2:44.45:6.5,THB:10:44:2.3:6.5,7:6:44.45:2.3,3:4:46:10.9.7.8|

Propriedades Computadas

  • Massa Exacta: 690.37812071g/mol
  • Massa monoisotópica: 690.37812071g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 3
  • Contagem de aceitadores de ligações de hidrogénio: 9
  • Contagem de Átomos Pesados: 51
  • Contagem de Ligações Rotativas: 7
  • Complexidade: 1370
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 7
  • Contagem de Estereocentros Átomos Indefinidos: 1
  • Contagem de Stereocenters de Obrigações Definidas: 1
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 109Ų
  • XLogP3: 4.522

methyl (2alpha)-13-[(2R,5E,6R,8R)-5-ethylidene-14-(methoxycarbonyl)-2,3,4,5,6,7,8,9-octahydro-1H-2,6-methanoazecino[5,4-b]indol-8-yl]-12-methoxyibogamine-18-carboxylate Literatura Relacionada

Fornecedores recomendados
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Zouping Mingyuan Import and Export Trading Co., Ltd
Shandong Feiyang Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shandong Feiyang Chemical Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Hangzhou Runyan Pharmaceutical Technology Co., Ltd